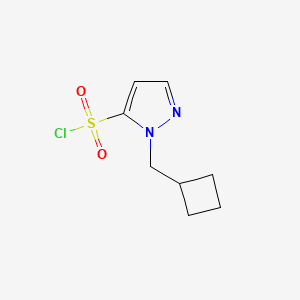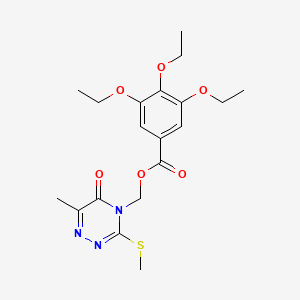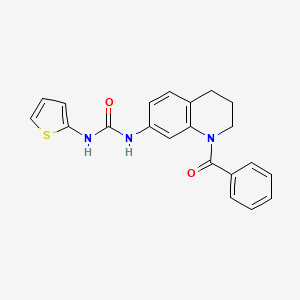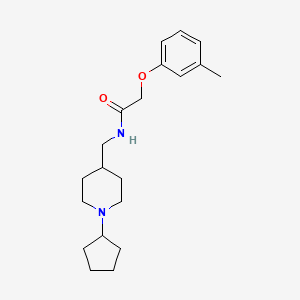![molecular formula C22H20N4O2 B2453949 N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 886903-52-2](/img/structure/B2453949.png)
N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . Compounds with this core structure have been found to have various biological activities and are of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-b]pyridine ring system, along with various substituents including a 3,5-dimethylphenyl group, a phenyl group, and a carboxamide group . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on its functional groups. For example, the carboxamide group could potentially undergo reactions such as hydrolysis or reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure and functional groups. For example, its solubility would be affected by the polar carboxamide group and the various aromatic rings .
Applications De Recherche Scientifique
1. Structural and Chemical Properties
- Quiroga et al. (1999) explored the chemical structure and properties of related pyrazolo[3,4-b]pyridines. They discovered that these compounds prefer 2H-tautomers in solution and form various molecular structures such as hydrogen-bonded trimers and two-dimensional sheets based on their composition (Quiroga et al., 1999).
2. Synthesis Techniques
- Rahmouni et al. (2014) focused on synthesizing novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Their research highlighted the versatility of these compounds in producing various heterocyclic structures (Rahmouni et al., 2014).
3. Potential Therapeutic Applications
- A study by Yan et al. (2010) revealed the potential of a related compound, MK-5596, as a novel cannabinoid-1 receptor inverse agonist for treating obesity. This showcases the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives in medical applications (Yan et al., 2010).
4. Experimental Investigations on Vibrational Spectra
- Bahgat et al. (2009) conducted theoretical and experimental investigations on the structure and vibrational spectra of related compounds. They provided a detailed description of the fundamentals of these compounds based on quantum mechanical force field calculations (Bahgat et al., 2009).
5. Antitumor Activities
- Xin (2012) researched the antitumor activities of a related compound, demonstrating its potential efficacy in oncological treatments (Xin, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-13-9-14(2)11-16(10-13)24-22(28)18-12-23-21-19(20(18)27)15(3)25-26(21)17-7-5-4-6-8-17/h4-12H,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAFUYUJMCSTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2453867.png)

![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)
![2-(Ethoxycarbonyl)-7-methylimidazo[1,2-a]pyridine-6-boronic acid pinacol ester](/img/structure/B2453873.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2453875.png)
![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2453879.png)


![N-ethyl-1-(3-methoxypropyl)-9-methyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2453883.png)

